Ethylamine hydriodide (Ethylammonium iodide, EAI, CAS 506-58-1) is a critical alkylammonium halide precursor utilized in the synthesis of advanced organic-inorganic lead halide perovskites. Unlike standard methylammonium (MA) or formamidinium (FA) salts, the larger ethylammonium cation (EA+) fundamentally alters the Goldschmidt tolerance factor of the resulting crystal lattice, pushing it beyond the threshold for pure 3D structures [1]. Consequently, EAI is primarily procured to engineer 2D or quasi-2D/3D mixed-phase perovskites, which exhibit significantly enhanced moisture resistance, suppressed ion migration, and wider optical bandgaps compared to their 3D counterparts [2]. For industrial and laboratory buyers, EAI serves as an essential structural modifier and surface passivation agent when standard 3D perovskite formulations fail to meet stringent environmental stability or specific optoelectronic requirements.
Substituting EAI with more common precursors like methylammonium iodide (MAI) or formamidinium iodide (FAI) compromises both phase stability and environmental resilience in advanced photovoltaic architectures. Pure FAI-based perovskites (FAPbI3) are thermodynamically unstable at room temperature, rapidly degrading from the photoactive black alpha-phase into the photoinactive yellow delta-phase[1]. While MAI forms a stable 3D lattice, its small cation size fails to provide the steric bulk necessary to create hydrophobic 2D capping layers, leaving the film highly vulnerable to moisture ingress and rapid degradation [2]. Attempting to achieve wide-bandgap top cells or moisture-resistant interfaces using only MAI or FAI is structurally impossible, making EAI an indispensable procurement requirement for phase stabilization and 2D interface engineering.
Pure FAPbI3 suffers from rapid phase transition to the inactive delta-phase at room temperature. Doping the precursor solution with 10 mol% EAI forces the formation of a 2D/3D mixed structure that thermodynamically locks the perovskite into the photoactive alpha-phase[1]. This structural stabilization directly translates to enhanced device performance, pushing the Power Conversion Efficiency (PCE) from a rapidly degrading baseline to a stable 22.3% [1].
| Evidence Dimension | Phase stability and Power Conversion Efficiency (PCE) |
| Target Compound Data | 10 mol% EAI-doped FAPbI3 (Stable alpha-phase, PCE up to 22.3%) |
| Comparator Or Baseline | Pure FAPbI3 (Rapid degradation to delta-phase) |
| Quantified Difference | Stabilization of alpha-phase at room temperature with PCE reaching 22.3% |
| Conditions | 10 mol% EAI doping in FA-based perovskite solar cells |
Procuring EAI as an A-site alloy additive is essential for manufacturing commercially viable, long-lasting FAPbI3 solar cells that do not degrade at room temperature.
Applying EAI as a dynamic spin-coated surface treatment on 3D perovskites forms an EAMA-based 2D capping layer. This hydrophobic barrier protects the underlying perovskite from harsh solvents during subsequent deposition steps and drastically improves ambient moisture resistance[1]. In large-area applications, EAI surface modification enabled unencapsulated perovskite solar modules to achieve a reverse-scan efficiency of 16.6% over a 22.4 cm2 area, outperforming untreated baselines that suffer rapid moisture-induced efficiency losses [1].
| Evidence Dimension | Module efficiency and ambient stability without encapsulation |
| Target Compound Data | EAI-passivated perovskite interface (16.6% module efficiency, high moisture resistance) |
| Comparator Or Baseline | Untreated 3D perovskite interface (Rapid moisture degradation, lower efficiency) |
| Quantified Difference | Achievement of 16.6% efficiency on large-area (22.4 cm2) unencapsulated modules |
| Conditions | EAI surface treatment at the perovskite/HTL (spiro-OMeTAD) interface |
Buyers scaling from lab cells to large-area modules must procure EAI for interface passivation to prevent moisture degradation during manufacturing and operation.
The formation of stable 3D perovskites requires a Goldschmidt tolerance factor (t) between 0.8 and 1.0. The methylammonium cation in MAPbI3 yields a t-value of 0.89, forming a purely 3D, moisture-sensitive lattice [1]. In contrast, the larger ethylammonium cation in EAPbI3 pushes the tolerance factor to 1.02 [1]. This steric bulk prevents pure 3D crystallization, deliberately forcing the material into 1D or 2D layered structures that inherently resist moisture penetration and suppress ion migration.
| Evidence Dimension | Goldschmidt tolerance factor and resulting crystal structure |
| Target Compound Data | EAPbI3 (t = 1.02, forms 1D/2D structures) |
| Comparator Or Baseline | MAPbI3 (t = 0.89, forms 3D structures) |
| Quantified Difference | +0.13 increase in tolerance factor, shifting crystallization from 3D to low-dimensional |
| Conditions | Inverse temperature crystallization and standard film deposition |
Selecting EAI allows materials scientists to intentionally break 3D symmetry, a required step for synthesizing moisture-blocking 2D perovskite capping layers.
The larger effective ionic radius of the ethylammonium cation reduces conjugation to the lead iodide framework, significantly widening the optical bandgap compared to methylammonium-based systems. Pure EAPbI3 exhibits a valence band position of 5.6 eV and an optical bandgap of approximately 2.2 eV, whereas standard MAPbI3 has a valence band at 5.4 eV and a bandgap of 1.5 eV .
| Evidence Dimension | Optical bandgap and valence band position |
| Target Compound Data | Pure EAPbI3 (Bandgap ~2.2 eV, Valence band 5.6 eV) |
| Comparator Or Baseline | Pure MAPbI3 (Bandgap 1.5 eV, Valence band 5.4 eV) |
| Quantified Difference | +0.7 eV increase in optical bandgap and +0.2 eV shift in valence band |
| Conditions | Pure alkylammonium lead iodide films |
EAI is the mandatory precursor choice when engineering wide-bandgap top cells for tandem photovoltaics or tuning emission spectra in perovskite LEDs.
EAI is procured as a 10-20 mol% additive in FAPbI3 precursor inks to thermodynamically lock the crystal into the photoactive black phase, preventing room-temperature degradation into the delta-phase [1].
Used as a post-deposition surface treatment to form a hydrophobic 2D EAPbI3 capping layer, protecting the underlying 3D perovskite from moisture and harsh solvents during Hole Transport Layer (HTL) application, which is critical for unencapsulated module stability [2].
Selected over MAI and FAI to intentionally widen the optical bandgap (up to 2.2 eV) for optimal spectral matching in multi-junction perovskite/silicon tandem solar cells and tunable LEDs .
Utilized as a structural regulator in Sn-based perovskites to induce preferred crystal orientation and suppress the oxidation of Sn2+ to Sn4+, thereby extending the operational lifetime of non-toxic devices [3].
Irritant